molecular formula C7H11ClN2O2 B2785022 4-Ethyl-1-methyl-1H-imidazole-5-carboxylic acid hydrochloride CAS No. 2228652-72-8

4-Ethyl-1-methyl-1H-imidazole-5-carboxylic acid hydrochloride

Cat. No. B2785022
M. Wt: 190.63
InChI Key: BYSNYUYLXOSHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-1-methyl-1H-imidazole-5-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2228652-72-8 . It has a molecular weight of 190.63 . The IUPAC name for this compound is 4-ethyl-1-methyl-1H-imidazole-5-carboxylic acid hydrochloride . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 4-Ethyl-1-methyl-1H-imidazole-5-carboxylic acid hydrochloride is 1S/C7H10N2O2.ClH/c1-3-5-6 (7 (10)11)9 (2)4-8-5;/h4H,3H2,1-2H3, (H,10,11);1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Ethyl-1-methyl-1H-imidazole-5-carboxylic acid hydrochloride is a powder at room temperature . It has a molecular weight of 190.63 . The compound is highly soluble in water and other polar solvents .

Scientific Research Applications

Chemical Synthesis and Structural Studies

Pharmacological Research

In pharmacological research, imidazole-5-carboxylic acids with various substituents at the 4-position have been synthesized and evaluated for their biological activities, particularly as angiotensin II receptor antagonists (H. Yanagisawa et al., 1996). These compounds demonstrate significant potential in developing new therapeutic agents for hypertension and other cardiovascular diseases by inhibiting the pressor response induced by angiotensin II, showcasing the importance of such compounds in medicinal chemistry.

Corrosion Inhibition

Studies have also explored the efficiency of imidazole derivatives, including those similar to 4-Ethyl-1-methyl-1H-imidazole-5-carboxylic acid hydrochloride, for corrosion inhibition of metals (Rahela Gašparac, C. Martin, E. Stupnišek-lisac, & Z. Mandić, 2000). These compounds act as effective corrosion inhibitors for copper in acidic environments, indicating their potential industrial applications in protecting metal surfaces against corrosion.

Organic Synthesis

In organic synthesis, imidazole derivatives serve as key intermediates and reagents for constructing complex molecules. The synthesis of Schiff and Mannich bases from imidazole derivatives demonstrates the versatility of these compounds in organic synthesis, enabling the formation of compounds with potential pharmacological activities (O. Bekircan & H. Bektaş, 2008).

Safety And Hazards

The compound is classified under GHS07 and the signal word for it is 'Warning’ . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for 4-Ethyl-1-methyl-1H-imidazole-5-carboxylic acid hydrochloride are not available, imidazole compounds in general have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . They show promise in the development of treatments for a variety of conditions, including infectious diseases .

properties

IUPAC Name

5-ethyl-3-methylimidazole-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-3-5-6(7(10)11)9(2)4-8-5;/h4H,3H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSNYUYLXOSHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(C=N1)C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-1-methyl-1H-imidazole-5-carboxylic acid hydrochloride

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